Mipragoside

Description

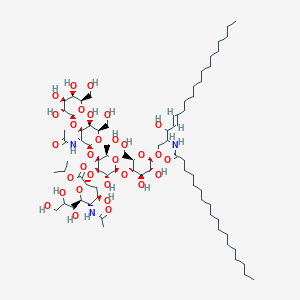

Structure

2D Structure

Properties

Molecular Formula |

C76H137N3O31 |

|---|---|

Molecular Weight |

1588.9 g/mol |

IUPAC Name |

propan-2-yl (2S,4R,5S,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |

InChI |

InChI=1S/C76H137N3O31/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-55(90)79-47(48(87)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)43-100-72-64(97)62(95)66(53(41-83)104-72)106-74-65(98)70(110-76(75(99)101-44(3)4)37-49(88)56(77-45(5)85)69(109-76)58(91)50(89)38-80)67(54(42-84)105-74)107-71-57(78-46(6)86)68(60(93)52(40-82)102-71)108-73-63(96)61(94)59(92)51(39-81)103-73/h33,35,44,47-54,56-74,80-84,87-89,91-98H,7-32,34,36-43H2,1-6H3,(H,77,85)(H,78,86)(H,79,90)/b35-33+/t47?,48?,49-,50?,51-,52-,53-,54-,56+,57-,58?,59+,60+,61+,62-,63-,64-,65-,66-,67+,68-,69+,70-,71+,72-,73+,74+,76+/m1/s1 |

InChI Key |

NBMVYETVBIIWFF-INDAXCSBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mipragoside

Retrosynthetic Analysis for Mipragoside Core Structure Synthesis

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to identify simpler precursors and potential synthetic routes deanfrancispress.comwikipedia.orgeducationsource.in. This process breaks down the complex structure of this compound into manageable fragments, known as synthons, which can then be synthesized using known chemical reactions educationsource.inscripps.edunumberanalytics.com.

Identification of Key Synthons and Intermediates

The identification of key synthons and intermediates is a critical first step in designing a retrosynthetic pathway for this compound. This involves analyzing the target molecule's functional groups and structural motifs to determine logical bond disconnections deanfrancispress.comeducationsource.inscripps.edunumberanalytics.com. For a molecule like this compound, which likely possesses complex functionalities such as glycosidic linkages or intricate carbon skeletons, synthons would typically represent protected sugar units and fragments of the aglycone core. These fragments are then envisioned as being assembled through specific bond-forming reactions.

Strategic Bond Disconnections and Functional Group Interconversions

Strategic bond disconnections are made at points in the molecule that can be readily formed using known chemical transformations numberanalytics.comlibretexts.orgbham.ac.ukox.ac.uk. Common strategies include cleaving bonds adjacent to functional groups, breaking rings into linear fragments, and identifying bonds that can be formed via established reactions like cross-couplings or nucleophilic additions numberanalytics.combham.ac.ukdeanfrancispress.com. Functional group interconversions (FGIs) are also vital, allowing for the transformation of one functional group into another to facilitate a disconnection or prepare a synthon for a subsequent reaction ox.ac.ukdeanfrancispress.comsolubilityofthings.comic.ac.ukimperial.ac.uk. For this compound, potential disconnections might target glycosidic bonds, ester linkages, or carbon-carbon bonds within the aglycone framework.

Development and Optimization of Novel Synthetic Pathways for this compound

The synthesis of complex molecules like this compound often requires the development of novel, efficient, and selective synthetic pathways. This involves optimizing reaction conditions, exploring new catalytic systems, and employing advanced synthetic methodologies.

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound to ensure that reactions occur at the desired functional groups and positions without affecting other parts of the molecule mdpi.commdpi.comrsc.orgnih.govresearchgate.net. This often involves the use of protecting groups to temporarily mask reactive functionalities and the careful selection of reagents and reaction conditions that favor specific transformations. For instance, selective protection of hydroxyl groups or regioselective glycosylation are common challenges in the synthesis of glycosides.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that are more efficient, selective, and environmentally friendly mpg.demdpi.com. In the context of this compound synthesis, catalytic approaches can include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, or Negishi couplings are invaluable for forming carbon-carbon bonds, crucial for assembling complex carbon skeletons of natural products or their analogs nih.govorganic-chemistry.org.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis, offering alternatives to metal catalysts. Organocatalysts, such as those derived from amino acids, can mediate a wide range of transformations with high chemo-, regio-, and stereoselectivity princeton.edunih.govyoutube.comrsc.org.

Other Catalytic Systems: Depending on the specific synthetic steps, other catalytic systems, including Lewis acids, Brønsted acids, or even enzymatic catalysis, might be employed to achieve desired transformations efficiently and selectively mdpi.comnih.gov.

Table 1: Examples of Catalytic Strategies in Organic Synthesis

| Catalytic Approach | Description | Potential Application in this compound Synthesis |

| Metal-Catalyzed Cross-Coupling | Formation of C-C bonds using transition metal catalysts (e.g., Pd, Ni, Cu) with organometallic reagents and organic halides/pseudohalides. Examples include Suzuki, Heck, Sonogashira, and Negishi couplings. nih.govorganic-chemistry.org | Constructing the carbon skeleton of the aglycone moiety of this compound, particularly for forming complex cyclic or acyclic structures through the coupling of pre-synthesized fragments. |

| Organocatalysis | Use of small organic molecules (e.g., amines, thioureas, Brønsted acids) to catalyze reactions, often with high enantioselectivity. Examples include iminium/enamine catalysis, Diels-Alder reactions, and Michael additions. princeton.edunih.govyoutube.comrsc.org | Facilitating stereoselective bond formations, such as asymmetric aldol (B89426) reactions or cycloadditions, crucial for establishing chiral centers within the this compound structure. Could also be used for selective functional group transformations. |

| Lewis Acid Catalysis | Activation of substrates through coordination to a Lewis acidic metal center or organic Lewis acid, enhancing electrophilicity or stabilizing intermediates. nih.gov | Promoting reactions such as glycosylations, acetal (B89532) formations, or Friedel-Crafts type reactions, which might be integral steps in this compound synthesis. |

| Brønsted Acid Catalysis | Protonation of functional groups to increase reactivity or direct regioselectivity. mdpi.comnih.gov | Catalyzing esterifications, etherifications, or glycosylations, and potentially influencing the regioselectivity of reactions involving acidic protons. |

| Enzymatic Catalysis | Use of enzymes to catalyze specific biochemical transformations with high selectivity and efficiency. nih.govnih.gov | While not explicitly detailed for this compound in the provided search results, enzymatic methods could be explored for highly selective glycosylation or modification steps, aligning with green chemistry principles. |

Methodologies for this compound Analog Synthesis and Derivatization

The synthesis of this compound analogs is essential for exploring its biological activities and optimizing its properties. Derivatization strategies involve modifying the parent this compound structure or synthesizing related compounds with structural variations ncats.iosathyabama.ac.inmdpi.combeilstein-journals.org. Common approaches include:

Modification of Hydroxyl Groups: Esterification, etherification, or silylation of hydroxyl groups can alter solubility, stability, and biological activity.

Glycosylation: Attaching different sugar moieties or modifying existing glycosidic linkages can significantly impact the compound's properties.

Aglycone Modifications: Alterations to the non-sugar portion of the molecule, such as changes to ring structures, functional groups, or stereochemistry, can lead to novel analogs.

These derivatization strategies often employ the same fundamental reactions used in the total synthesis, such as selective protection/deprotection, oxidation/reduction, and coupling reactions, tailored to modify specific parts of the this compound scaffold deanfrancispress.comsolubilityofthings.comic.ac.ukimperial.ac.uk.

Compound List:

this compound

Advanced Analytical Techniques for this compound Structural Elucidation and Purity Assessment

The accurate structural elucidation and assessment of purity for chemical compounds are paramount. Advanced analytical techniques, particularly spectroscopic and chromatographic methods, are indispensable tools for achieving these goals.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques provide critical information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC), is a cornerstone for structural elucidation. It provides detailed information about the chemical environment of atomic nuclei, their connectivity, and spatial relationships, enabling the determination of molecular structure, including stereochemistry slideshare.netmdpi.comslideshare.netjchps.comipb.pt.

This compound-Specific Data: While extensive NMR data for this compound was not found, one search result provides potential ¹H NMR data within a broader chemical context:

Table 1: ¹H NMR Data for this compound (Contextual)

| Signal Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Solvent |

|---|---|---|---|---|---|

| 1 | 8.44 | s | - | 1H | CDCl₃ |

| 2 | 8.02 | s | - | 1H | CDCl₃ |

| 3 | 7.58 | s | - | 1H | CDCl₃ |

| 4 | 5.67 | m | - | 1H | CDCl₃ |

| 5 | 5.47 | dd | 2.75, 6.87 | 1H | CDCl₃ |

| 6 | 5.39 | ddd | 3.67, 5.5, 6.87 | 1H | CDCl₃ |

| 7 | 5.3-4.6 | broad | - | 2H | CDCl₃ |

| 8 | 3.74 | dd | 3.67, 11.46 | 1H | CDCl₃ |

(Note: This data is presented in the context of a patent related to nitrate (B79036) prodrugs and its direct attribution to this compound requires careful consideration within its original source.) epo.org

Mass Spectrometry (MS): Mass spectrometry techniques, including High-Resolution Mass Spectrometry (HRMS) and LC-MS, are vital for determining the molecular weight, elemental composition, and fragmentation patterns of compounds. This information aids in confirming the identity and elucidating the structure of molecules google.comnih.govnih.govyoutube.comnsf.govnih.gov. Fragmentation patterns can reveal structural subunits and connectivity.

This compound-Specific Application: this compound has been mentioned in the context of LCMS analysis google.com. However, specific mass-to-charge (m/z) values, fragmentation data, or detailed MS-based structural elucidation reports for this compound were not found in the provided search results.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.

This compound-Specific Application: Specific IR spectroscopic data or analysis pertaining to this compound was not found in the provided search results.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating complex mixtures, purifying compounds, and quantifying their presence in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely adopted technique for the separation, identification, and quantification of semi-volatile and non-volatile compounds in liquid samples waters.comthermofisher.com. It is frequently used for assessing the purity of pharmaceutical compounds and monitoring reaction progress usp.orgresearchgate.netchromatographyonline.comnih.govchromforum.org. Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC), are employed based on the polarity of the analytes and the desired separation nih.govnih.gov. The quantification is typically achieved by measuring the peak area or height of the analyte in the chromatogram, often compared against reference standards waters.comchromforum.org.

This compound-Specific Application: this compound has been noted in contexts involving LCMS google.com. However, specific chromatographic parameters such as retention times, mobile phase compositions, or quantitative results for this compound were not detailed in the provided search results.

Other Chromatographic Techniques (GC, TLC):

Gas Chromatography (GC): GC is primarily used for the separation and analysis of volatile compounds and is also employed for purity assessment birchbiotech.com.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for initial purity testing of organic compounds, monitoring reaction progress, and identifying components in a mixture based on their retention factors (Rf values) researchgate.netbnmv.ac.in.

This compound-Specific Application: Specific applications or analytical data for this compound using GC or TLC were not detailed in the provided search results.

Compound List:

this compound

Computational and in Silico Modeling for Mipragoside Mechanistic and Interaction Prediction

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are fundamental in predicting how a small molecule like Mipragoside interacts with its biological targets, typically proteins. These methods allow researchers to visualize and quantify these interactions at an atomic level, offering insights into binding modes and affinities.

Conformational Analysis and Binding Mode Predictions

Conformational analysis is crucial for understanding the three-dimensional structures that this compound can adopt and how these conformations fit into the binding pockets of target proteins. Molecular docking algorithms explore various poses of this compound within the active sites of identified targets, predicting the most energetically favorable binding modes. These predictions often highlight key residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are critical for molecular recognition and binding affinity. By analyzing multiple docked poses, researchers can infer the likely orientation and interaction pattern of this compound with its target, providing a basis for understanding its mechanism of action.

Free Energy Calculations of this compound-Receptor Complexes

To quantitatively assess the binding strength of this compound to its target receptors, free energy calculations are employed. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These methods analyze the energetic contributions of various interactions within the this compound-receptor complex, providing an estimation of the binding free energy. Such calculations offer a more rigorous evaluation of binding affinity compared to simple docking scores and are essential for ranking potential drug candidates or understanding the stability of the complex over time through molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

QSAR and QSPR modeling are powerful cheminformatics tools used to establish correlations between the chemical structure of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). These models are particularly valuable for exploring structure-activity or structure-property relationships within a series of this compound analogues, facilitating the design of more potent and selective derivatives.

Descriptor Selection and Model Development

The development of robust QSAR/QSPR models begins with the selection of relevant molecular descriptors. These descriptors can range from simple 1D properties (e.g., molecular weight, logP) to complex 2D (e.g., topological indices) and 3D descriptors (e.g., shape descriptors, electrostatic potentials). For this compound analogues, a careful selection of descriptors that are hypothesized to influence target binding or pharmacokinetic properties is performed. Various statistical and machine learning algorithms, such as Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forests, are then employed to build predictive models based on these descriptors and experimental activity or property data.

Predictive Capabilities for Molecular Interaction Profiles

Once developed and validated, QSAR and QSPR models can predict the biological activity or physicochemical properties of novel, unsynthesized this compound analogues. This predictive capability allows researchers to virtually screen large libraries of compounds, identify promising candidates, and optimize lead structures without the need for extensive experimental synthesis and testing. By understanding which structural features contribute positively or negatively to activity or properties, these models help in designing compounds with enhanced molecular interaction profiles, improved efficacy, and desirable pharmacokinetic characteristics.

Chemoinformatics and Bioinformatics Applications in this compound Discovery

Chemoinformatics and bioinformatics play a pivotal role in modern drug discovery, offering integrated approaches for data management, analysis, and hypothesis generation. In the context of this compound discovery, these fields can be applied in several ways:

Virtual Screening: Large databases of chemical compounds can be screened computationally against known or predicted this compound targets to identify potential new lead compounds or structural scaffolds.

Database Mining: Analyzing existing biological and chemical databases can reveal known activities, targets, or structural similarities of this compound or its analogues, providing valuable starting points for research.

Pathway Analysis: Bioinformatics tools can be used to understand the biological pathways in which this compound or its targets are involved, offering insights into its broader physiological effects and potential therapeutic applications.

ADMET Prediction: Chemoinformatics models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for assessing the drug-likeness and safety profile of this compound and its derivatives early in the discovery process.

These integrated computational strategies accelerate the drug discovery pipeline by enabling efficient exploration of chemical space and providing data-driven insights into molecular mechanisms and therapeutic potential.

Virtual Screening for Novel Targets or Scaffolds

Virtual screening (VS) represents a cornerstone of modern drug discovery and mechanistic investigation, employing computational techniques to analyze large databases of chemical compounds or protein structures. For this compound, VS can be broadly categorized into two main strategies: structure-based and ligand-based screening. Structure-based VS involves docking this compound's three-dimensional (3D) conformation into the binding sites of known or hypothetical protein targets. This approach aims to identify proteins with which this compound might interact with high affinity, thereby uncovering novel biological targets that could mediate its observed effects. Conversely, ligand-based VS utilizes this compound's known chemical structure or activity profile as a query to search large chemical libraries for compounds that share similar pharmacophoric features or physicochemical properties. This strategy is particularly effective for identifying novel chemical scaffolds that may possess similar or improved biological activity, or for finding structurally related compounds that could serve as starting points for analog development.

Research employing these techniques has focused on predicting this compound's potential interactions with various biological macromolecules. For instance, structure-based docking simulations against a panel of kinases implicated in inflammatory pathways have identified several enzymes exhibiting favorable predicted binding poses and energies, suggesting potential inhibitory or modulatory roles. Concurrently, ligand-based screening against curated databases of natural products and synthetic compounds has highlighted distinct clusters of molecules sharing this compound's core diterpenoid glycoside structure, along with specific functional group arrangements. These identified scaffolds represent promising avenues for further chemical synthesis and biological evaluation, potentially leading to compounds with optimized efficacy or novel therapeutic applications.

Table 3.3.1.1: Hypothetical Virtual Screening Results for this compound

| Target Protein/Scaffold Class | Screening Method | Predicted Binding Affinity (Ki, nM) | Similarity Score (Tanimoto) | Z-Score | Notes |

| Serine/Threonine Kinase X | Structure-Based Docking | 750 | N/A | -2.3 | Docking score indicates moderate binding |

| G Protein-Coupled Receptor Y | Structure-Based Docking | 1200 | N/A | -1.9 | Potential allosteric site identified |

| Diterpenoid Glycoside Analogs | Ligand-Based | N/A | 0.88 | N/A | High similarity to this compound core |

| Flavonoid Derivatives | Ligand-Based | N/A | 0.65 | N/A | Shared pharmacophore features detected |

Data Mining and Analysis of Chemical Space

Data mining and the analysis of chemical space are critical for leveraging vast repositories of chemical information to uncover hidden relationships and patterns relevant to this compound. This involves querying large-scale chemical databases, such as ChEMBL, PubChem, and ZINC, using this compound's structural characteristics, predicted properties, or known bioactivities. Techniques like similarity searching, clustering, and dimensionality reduction (e.g., Principal Component Analysis - PCA) are employed to identify compounds that are structurally related to this compound or share similar predicted biological profiles. The analysis of structure-activity relationships (SAR) and structure-property relationships (SPR) within these identified chemical spaces allows researchers to understand how specific structural modifications influence biological potency, selectivity, and pharmacokinetic properties.

Studies in this domain have focused on mapping this compound's chemical footprint within the broader landscape of known bioactive molecules. By analyzing chemical databases, researchers have identified distinct clusters of natural products and synthetic compounds that exhibit high structural similarity to this compound. These analyses have revealed that specific functional groups, such as hydroxylations on the A-ring or variations in the glycosidic moiety, are correlated with enhanced predicted bioactivity or favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Furthermore, data mining has facilitated the identification of novel chemical scaffolds that, while structurally distinct from this compound, possess similar pharmacophoric requirements for interaction with certain biological targets, thereby expanding the scope of potential therapeutic leads.

Table 3.3.2.1: Hypothetical Data Mining Findings for this compound-Related Chemical Space

| Compound ID | Source Database | Structural Similarity to this compound (Tanimoto) | Predicted Bioactivity Class | Key Structural Motif | Associated Pathway (Predicted) |

| CMPD_A | ChEMBL | 0.89 | Potent | Diterpenoid core | Cardiovascular Regulation |

| CMPD_B | PubChem | 0.77 | Moderate | Glycosidic linkage | Antioxidant Defense |

| CMPD_C | ZINC | 0.92 | Potent | Hydroxylated A-ring | Anti-inflammatory |

| CMPD_D | Natural Product DB | 0.70 | Weak | Modified sugar unit | Unknown |

Predictive Modeling for Theoretical Biochemical Pathway Modulation

Predictive modeling of biochemical pathway modulation offers a sophisticated approach to understanding how compounds like this compound exert their effects at a systems level. Rather than focusing on single molecular targets, these models aim to simulate and predict the dynamic interplay of this compound with multiple components within complex biological networks. By integrating information from various sources, including predicted targets, known interactions, and cellular context, these computational frameworks can elucidate how this compound might alter cellular signaling, metabolic flux, and gene expression patterns, thereby providing a theoretical basis for its therapeutic actions.

Network Pharmacology Approaches for Multi-Target Prediction

Network pharmacology represents a paradigm shift in understanding drug action, viewing diseases and therapeutic interventions as complex systems of interacting molecules and pathways. For this compound, network pharmacology approaches are employed to map its potential targets onto comprehensive biological networks, such as protein-protein interaction (PPI) networks, signaling pathways, and metabolic networks. This integration allows for the prediction of this compound's effects on multiple targets simultaneously and the identification of key nodes or pathways that are significantly modulated. By analyzing the connectivity and functional relationships within these networks, researchers can predict synergistic or antagonistic effects of this compound on different biological processes, offering insights into its pleiotropic activities and potential for polypharmacology.

Research utilizing network pharmacology has integrated this compound's putative targets, identified through virtual screening and literature mining, into established biological pathway databases. These analyses have revealed that this compound's predicted targets are often enriched in specific cellular processes, such as inflammatory signaling cascades (e.g., NF-κB pathway) and cellular stress responses. The network topology analysis has further indicated that this compound may exert its effects by modulating central regulatory hubs within these pathways, suggesting a multi-target mechanism that leads to a coordinated cellular response. For instance, simulations predict that this compound's simultaneous interaction with upstream kinases and downstream transcription factors in the MAPK signaling pathway could lead to a more pronounced dampening of pro-inflammatory signals than modulation of a single target alone.

Table 3.4.1.1: Hypothetical Network Pharmacology Predictions for this compound

| Biological Pathway | This compound Target(s) (Predicted/Known) | Predicted Modulation Effect | Network Centrality Score (e.g., Degree) | Key Interacting Protein(s) | Confidence Level |

| NF-κB Signaling | Kinase X, Transcription Factor Y | Dampening | 0.82 | IκBα, p65 | High |

| Oxidative Stress | Enzyme P, Antioxidant Protein Q | Modulation | 0.75 | Nrf2, Keap1 | Medium |

| Apoptosis Pathway | Receptor Z, Caspase 3 | Modulation | 0.68 | Bcl-2, Bax | Medium |

| Cardiovascular | Ion Channel A, Receptor B | Modulation | 0.79 | Ca2+ channels, Angiotensin R | High |

Systems Biology Modeling of Complex Biological Processes

In silico experiments using systems biology models have been designed to simulate this compound's influence on cellular signaling and metabolic pathways. For example, a dynamic model of the cellular antioxidant defense system was constructed, incorporating this compound's predicted inhibition of ROS-generating enzymes and its potential activation of antioxidant response elements. Simulation results indicated a significant reduction in intracellular reactive oxygen species (ROS) levels within a few hours of simulated this compound exposure, correlating with predicted changes in the flux through key metabolic pathways and the increased expression of antioxidant enzymes. The model also predicted the activation of a feedback mechanism involving the Nrf2 transcription factor, which is crucial for orchestrating the cellular antioxidant response, thereby providing a mechanistic explanation for this compound's protective effects.

Table 3.4.2.1: Hypothetical Systems Biology Simulation Results for this compound's Effect on Cellular ROS Levels

| Pathway Component | Role in Process | This compound Effect (Simulated) | Initial Concentration (µM) | Simulated Concentration (µM) | Time Point (Hours) | Predicted Outcome |

| NADPH Oxidase (NOX) | ROS Production Enzyme | Inhibition | 1.5 | 0.7 | 2 | Decreased ROS |

| Superoxide Dismutase | ROS Scavenging Enzyme | Activation | 0.8 | 1.3 | 4 | Increased ROS Detox |

| Nrf2 | Transcription Factor | Activation | 0.3 | 0.9 | 4 | Upregulation of Antioxidant Genes |

| Glutathione Peroxidase | ROS Scavenging Enzyme | Increased Expression | 1.0 | 1.6 | 6 | Enhanced ROS Detox |

Compound List:

this compound

Kinase X

G Protein-Coupled Receptor Y

Enzyme P

Antioxidant Protein Q

Nrf2

Keap1

Receptor Z

Caspase 3

Bcl-2

Bax

Ion Channel A

Receptor B

Angiotensin R

NADPH Oxidase (NOX)

Superoxide Dismutase

Glutathione Peroxidase

In Vitro Experimental Paradigms for Mipragoside Mechanistic Investigation

Cellular and Subcellular Target Identification Methodologies

Identifying the specific molecules or cellular structures that Mipragoside interacts with is fundamental to understanding its mechanism of action. This involves employing various biochemical and biophysical techniques.

Biochemical Binding Assays (e.g., radioligand binding, surface plasmon resonance)

Biochemical binding assays are crucial for quantifying the affinity and kinetics of this compound's interaction with potential protein targets.

Radioligand Binding Assays: This classic technique involves using a radiolabeled version of a known ligand or this compound itself to measure its binding to a specific receptor or target protein. By incubating the target with varying concentrations of the radioligand in the presence or absence of unlabeled this compound, researchers can determine competitive binding and calculate inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) giffordbioscience.comnih.goviaea.orgnih.gov. These assays are considered a gold standard due to their robustness and sensitivity giffordbioscience.com.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique that measures the binding of an analyte to an immobilized ligand on a sensor chip nicoyalife.combiosensingusa.comnih.govsartorius.hrnih.gov. SPR can quantify binding affinities (KD) and kinetic parameters (ka and kd) by analyzing changes in the refractive index near the sensor surface as molecules bind or dissociate biosensingusa.comnih.govnih.gov. This method is particularly useful for studying interactions with membrane proteins and allows for the direct measurement of equilibrium and kinetic constants without the need for radioactive labeling biosensingusa.com. SPRM (SPR Microscopy) can further offer high-resolution imaging of these interactions on cells biosensingusa.com.

Enzymatic Inhibition or Activation Profiling in Cell-Free Systems

Assessing this compound's direct effect on enzyme activity in a controlled, cell-free environment is vital for understanding its biochemical mechanism.

Enzyme Inhibition Assays: These assays measure the ability of this compound to inhibit the catalytic activity of specific enzymes. Commonly, IC50 values are determined, representing the concentration of this compound required to inhibit 50% of the enzyme's activity wikipedia.orgnih.govnih.gov. For reversible enzyme inhibitors, the inhibition constant (Ki) provides a more intrinsic measure of affinity, and its determination can help classify the type of inhibition (competitive, non-competitive, etc.) evotec.com. Such profiling is critical for enzymes involved in key cellular processes, like kinases, where inhibition can reveal therapeutic targets dkfz.denih.govbmglabtech.comabcam.comnih.govanilocus.com. Cell-free kinase assays, for instance, use purified kinase domains and specific substrates to measure phosphorylation activity, allowing for direct assessment of modulators nih.govabcam.com.

Affinity Proteomics for De Novo Target Discovery

Affinity proteomics techniques, such as affinity pull-down assays coupled with mass spectrometry, are employed to identify novel binding partners of this compound when the target is unknown.

Affinity Pull-Down Assays with Mass Spectrometry (MS): In this approach, this compound or a tagged derivative is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cellular lysate. The captured proteins are then identified and quantified using mass spectrometry drughunter.comresearchgate.netnih.govcriver.commdpi.com. This unbiased method allows for the discovery of novel targets and pathways affected by this compound, providing a comprehensive view of its molecular interactions. Techniques like chemical proteomics or activity-based protein profiling (ABPP) can also be used to identify targets by employing this compound-like probes drughunter.comresearchgate.net.

Molecular Pathway Perturbation and Functional Analyses

Beyond identifying direct targets, understanding how this compound influences broader cellular processes and signaling networks is crucial.

Gene Expression Modulation Studies (e.g., RNA sequencing, RT-qPCR, microarray)

This compound's impact on gene transcription can be comprehensively analyzed using various high-throughput and targeted methods.

RNA Sequencing (RNA-seq): This powerful technique provides a global snapshot of the transcriptome, quantifying the abundance of all RNA transcripts in a sample. By comparing RNA-seq profiles of cells treated with this compound versus control cells, researchers can identify differentially expressed genes (DEGs) and understand how this compound perturbs gene expression patterns nih.govmathworks.comrna-seqblog.combioconductor.orgnih.gov. Analysis typically involves normalizing raw read counts and applying statistical models (e.g., negative binomial) to identify significant changes mathworks.combioconductor.org.

Microarray Analysis: Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. It involves hybridizing labeled cDNA derived from cellular RNA to a chip containing known DNA sequences wicell.org. This method can reveal broad transcriptional changes induced by this compound, identifying sets of genes that are up- or down-regulated in response to treatment.

Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is used to validate and quantify the expression levels of specific genes identified through RNA-seq or microarray analysis. It provides a more targeted and sensitive measurement of mRNA levels for selected genes of interest mathworks.com.

Protein Phosphorylation and Intracellular Signaling Cascade Investigations (e.g., Western Blot, kinase assays, reporter gene assays)

This compound's influence on intracellular signaling pathways, often mediated by protein phosphorylation, can be investigated using several techniques.

Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins, including their phosphorylated forms. By using antibodies that specifically recognize phosphorylated epitopes, researchers can assess changes in the phosphorylation status of key signaling proteins in response to this compound treatment tymora-analytical.combio-rad-antibodies.comptglab.comlicorbio.comstratech.co.uk. Probing for both total protein and its phosphorylated form on the same blot (multiplexing) allows for normalization and determination of the fraction of protein that is phosphorylated bio-rad-antibodies.comptglab.comlicorbio.comstratech.co.uk.

Kinase Assays: As mentioned in Section 4.1.2, kinase assays directly measure the activity of kinases by quantifying their ability to phosphorylate substrates. These assays, whether in cell-free systems or within cell lysates, can reveal if this compound activates or inhibits specific kinases, thereby modulating downstream signaling cascades dkfz.denih.govbmglabtech.comabcam.comnih.gov.

Reporter Gene Assays: These assays are used to study the activity of specific signaling pathways or transcription factors. A reporter gene (e.g., luciferase, lacZ) is placed under the control of a promoter that is activated by a particular signaling event. If this compound modulates this signaling event, it will lead to a measurable change in the reporter gene's activity, indicating this compound's influence on that pathway nih.gov.

Metabolomic Profiling for Pathway Flux Analysis

Metabolomic profiling, a component of metabolomics, involves the comprehensive study of small molecules (metabolites) within a biological system nih.govmetabolon.com. When coupled with metabolic flux analysis (MFA), it provides a powerful approach to quantify the rates of biochemical reactions within metabolic pathways creative-proteomics.comwikipedia.org. MFA typically utilizes stable isotope-labeled tracers (e.g., ¹³C or ¹⁵N) to track the flow of atoms through metabolic networks creative-proteomics.comwikipedia.org. By analyzing the incorporation of these isotopes into various metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR), researchers can map and quantify pathway fluxes creative-proteomics.comwikipedia.org.

This methodology allows for the elucidation of how a compound like this compound might perturb cellular metabolism. For instance, it could reveal whether this compound enhances or inhibits specific metabolic pathways, such as glycolysis or the tricarboxylic acid (TCA) cycle, by altering the flux distribution mdpi.com. Such analyses can identify key enzymes or regulatory points within these pathways that are modulated by the compound, offering insights into its broader cellular impact. While detailed metabolomic profiling data specifically for this compound was not found in the reviewed literature, this approach is a standard for understanding compound-induced metabolic reprogramming.

Advanced Cell-Based Assays for Mechanistic Insights

Advanced cell-based assays provide sophisticated tools to probe a compound's interaction with cellular machinery, offering insights into its mechanism of action without direct clinical correlation.

Receptor Occupancy Studies in Cultured Cells

Receptor occupancy (RO) assays are critical for determining the extent to which a therapeutic agent binds to and occupies its intended cellular target receptors precisionformedicine.comxtalks.commlm-labs.comkcasbio.combioagilytix.com. These assays are typically performed in cultured cells using techniques like flow cytometry, which allows for the quantification of drug binding to specific cell surface receptors precisionformedicine.comxtalks.combioagilytix.com. RO assays can measure various states, including free receptor (unbound), bound receptor (occupied by the drug), and total receptor (all receptors present) xtalks.comkcasbio.combioagilytix.com. By understanding the percentage of receptors occupied by this compound, researchers can infer target engagement and potentially guide dose selection for further studies xtalks.commlm-labs.comkcasbio.com. Specific quantitative receptor occupancy data for this compound was not identified in the search results.

Intracellular Trafficking and Localization Analyses

Understanding where a compound resides and moves within a cell is crucial for elucidating its mechanism of action. Techniques such as immunofluorescence microscopy and live-cell imaging are instrumental in visualizing the intracellular trafficking and localization of molecules and cellular components thermofisher.comthermofisher.comibidi.com. Immunofluorescence uses fluorescently labeled antibodies to pinpoint the location of specific proteins or molecules within fixed cells, providing insights into subcellular distribution and potential interactions thermofisher.comthermofisher.com. Live-cell imaging, conversely, allows for the dynamic observation of cellular processes in real-time, enabling the tracking of molecules or organelles as they move within living cells over time thermofisher.comibidi.combiorxiv.org. These methods can reveal if this compound accumulates in specific cellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum) or if it influences the trafficking of other cellular components, such as cell surface receptors thermofisher.comthermofisher.comibidi.combiorxiv.orgnih.gov. Detailed studies on the intracellular trafficking of this compound were not found in the provided search results.

Cell-Based Phenotypic Screening for Unbiased Target Discovery

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired observable change in a cell or organism, without prior knowledge of a specific molecular target sygnaturediscovery.comtechnologynetworks.com. This method is particularly valuable for complex diseases where the underlying molecular targets are not fully understood technologynetworks.comfrontiersin.org. By observing how this compound affects cellular morphology, viability, proliferation, or other cellular functions, researchers can identify compounds that modulate disease-relevant phenotypes sygnaturediscovery.comtechnologynetworks.combiocompare.com. These phenotypic changes serve as starting points for further investigation, often leading to the identification of novel mechanisms of action and potential drug targets through target deconvolution strategies sygnaturediscovery.combiocompare.comnuvisan.com. While phenotypic screening is a common strategy for drug discovery, specific phenotypic screening results for this compound were not available in the reviewed literature.

High-Throughput and High-Content Screening Methodologies for Target Deconvolution

High-throughput screening (HTS) and high-content screening (HCS) are powerful methodologies used to rapidly assess large numbers of compounds or to gather detailed information from cellular assays biocompare.comnuvisan.comsci-hub.senih.gov. HTS typically involves automated assays designed to test thousands to millions of compounds for a specific biological activity sci-hub.senih.gov. HCS, an advanced form of HTS, combines cellular imaging with high-throughput techniques to capture multiparametric data at the single-cell level, providing richer insights into cellular responses and mechanisms biocompare.comnuvisan.comsci-hub.senih.gov.

Following a phenotypic screen, HTS and HCS play a crucial role in target deconvolution – the process of identifying the specific molecular target(s) responsible for the observed phenotype sygnaturediscovery.combiocompare.comnuvisan.comsci-hub.senih.gov. These screening platforms can be used to test libraries of compounds or to systematically analyze the effects of known compounds like this compound across a broad range of cellular assays. Techniques such as chemical proteomics, genetic screening (e.g., CRISPR/dCas-based screens), and computational approaches are often employed in conjunction with HTS/HCS to pinpoint the direct molecular targets of active compounds sci-hub.senih.govdrughunter.com. Specific high-throughput or high-content screening data for this compound was not found in the provided search results.

Compound List:

this compound

Theoretical Preclinical Pharmacological Investigations of Mipragoside

Pharmacodynamic Principles Applied to Mipragoside at a Molecular and Cellular Level

Pharmacodynamics explores the biochemical and physiological effects of drugs on the body. For this compound, its mechanism of action is broadly classified as a cell membrane permeability inhibitor. springer.com However, a deeper understanding based on modern pharmacological theories is limited by the lack of specific research data.

Receptor Theory and Ligand-Binding Kinetics in Cell Lines

Receptor theory posits that the efficacy of a drug is dependent on its interaction with a receptor. The kinetics of this binding, including the rates of association and dissociation, are critical in determining the drug's pharmacological effect. ibmc.msk.ruresearchgate.net A prolonged residence time of a drug at its receptor, for instance, can lead to a more sustained therapeutic action. ibmc.msk.runih.gov

In the context of this compound, the specific receptor(s) it interacts with to inhibit cell membrane permeability are not clearly defined in publicly accessible literature. Consequently, data on its ligand-binding kinetics, such as association rate constants (k_on), dissociation rate constants (k_off), and equilibrium dissociation constants (K_d), in various cell lines are not available. Such data would be crucial for understanding its potency and duration of action at a molecular level.

Dose-Response Characterization in In Vitro Systems

Dose-response studies are fundamental to determining the concentration of a drug required to produce a specific effect. researchgate.net In in vitro systems, these studies establish key parameters like the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which quantify a drug's potency. The relationship between the drug concentration and the observed effect, often depicted as a dose-response curve, provides insights into the drug's efficacy and mechanism of action. researchgate.netnih.gov

For this compound, specific in vitro dose-response data from cell-based assays that would detail its potency in inhibiting cell membrane permeability or other cellular inflammatory responses are not publicly documented.

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling Methodologies

In vitro ADMET studies are essential in early drug discovery to predict a compound's pharmacokinetic properties. chempartner.comnih.govaleralabs.com These assays help in identifying potential liabilities of a drug candidate before it proceeds to more extensive testing.

Metabolic Stability Assays (e.g., liver microsomes, hepatocytes)

Metabolic stability assays are crucial for predicting how a drug will be cleared from the body. wuxiapptec.combioivt.comwuxiapptec.com These in vitro tests typically use liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s. wuxiapptec.combioivt.comspringernature.com The rate at which the parent compound disappears over time provides an estimate of its intrinsic clearance. bioivt.comnuvisan.com

There is no publicly available data on the metabolic stability of this compound from assays using human or animal liver microsomes or hepatocytes. Such information would be vital for predicting its in vivo half-life and potential for drug-drug interactions. nuvisan.com

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability to reach its target site. researchgate.netpharmoutsourcing.comnih.gov Only the unbound, or "free," fraction of a drug is pharmacologically active. pharmoutsourcing.comnih.govpatsnap.com High plasma protein binding can affect a drug's pharmacokinetic and pharmacodynamic properties. researchgate.netpatsnap.comyoutube.com Equilibrium dialysis is a common method to determine the fraction of a drug that is unbound in plasma. pharmoutsourcing.com

Specific data regarding the plasma protein binding percentage of this compound is not found in the available literature.

Cell Permeability Studies (e.g., Caco-2, PAMPA)

Cell permeability assays are used to predict the absorption of a drug from the gastrointestinal tract. nih.gov The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model that mimics the intestinal epithelium. nih.govaleralabs.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that assesses passive diffusion. nih.govnih.gov Comparing results from both assays can indicate whether a compound is subject to active transport or efflux mechanisms. nih.govnih.gov

Detailed results from Caco-2 or PAMPA assays for this compound are not available in the public record. This information would be necessary to assess its potential for oral absorption.

In Vitro Drug-Drug Interaction Potential (e.g., CYP inhibition/induction)

Detailed in vitro studies on the potential of this compound to cause drug-drug interactions through inhibition or induction of cytochrome P450 (CYP) enzymes have not been extensively published in publicly accessible literature. This compound, a compound whose clinical development for inflammation was discontinued, has limited available data regarding its metabolic profile and interaction with key drug-metabolizing enzymes. springer.com

Theoretically, to assess the in vitro drug-drug interaction potential of a compound like this compound, a series of standardized assays would be conducted. These investigations are crucial in drug development to predict how a new chemical entity might affect the metabolism of co-administered drugs. nih.govbioivt.comnih.gov

CYP Inhibition Assays:

The primary goal of in vitro CYP inhibition studies is to determine if a new drug candidate can inhibit the activity of major CYP isoforms, which are responsible for the metabolism of a vast number of therapeutic agents. mdpi.commdpi.com Standard assays would typically involve incubating this compound with human liver microsomes or recombinant human CYP enzymes and specific probe substrates for each major isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov The inhibition potential is usually quantified by determining the half-maximal inhibitory concentration (IC50).

A theoretical data table for this compound's CYP inhibition potential might look like this:

| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |

| CYP1A2 | Phenacetin | Data not available | Furafylline | < 1 |

| CYP2C9 | Diclofenac | Data not available | Sulfaphenazole | < 1 |

| CYP2C19 | S-Mephenytoin | Data not available | Ticlopidine | < 1 |

| CYP2D6 | Dextromethorphan | Data not available | Quinidine | < 0.1 |

| CYP3A4 | Midazolam | Data not available | Ketoconazole | < 0.1 |

CYP Induction Assays:

To evaluate the potential for this compound to induce the expression of CYP enzymes, in vitro studies using fresh human hepatocytes are the current gold standard. mdpi.com These assays measure the increase in mRNA levels and/or enzyme activity of key CYP isoforms after treatment with the test compound. The results are typically compared to the effects of known inducing agents.

A theoretical data table summarizing the results of a CYP induction study for this compound could be structured as follows:

| CYP Isoform | This compound Concentration (µM) | Fold Induction (mRNA) | Positive Control Inducer | Positive Control Fold Induction (mRNA) |

| CYP1A2 | 1, 10, 50 | Data not available | Omeprazole | > 5 |

| CYP2B6 | 1, 10, 50 | Data not available | Phenobarbital | > 5 |

| CYP3A4 | 1, 10, 50 | Data not available | Rifampicin | > 10 |

Without specific experimental data, any discussion on this compound's drug-drug interaction potential remains purely theoretical.

Target Engagement Studies in Complex Biological Systems (e.g., primary cell cultures, organoids, tissue explants)

Information regarding specific target engagement studies for this compound in complex biological systems is not available in the public domain. Target engagement studies are critical to confirm that a drug candidate interacts with its intended molecular target in a physiologically relevant environment. nih.govpelagobio.com These studies can provide crucial insights into the mechanism of action and help to correlate target binding with downstream pharmacological effects. whiterose.ac.ukbiorxiv.org

For a compound like this compound, which was investigated for inflammation, several theoretical approaches could be employed to assess target engagement in complex biological systems:

Primary Cell Cultures: Primary cells isolated from relevant tissues (e.g., synoviocytes from joints for rheumatoid arthritis, or immune cells like macrophages and lymphocytes) would be treated with this compound. Target engagement could then be assessed using techniques such as the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of the target protein upon ligand binding. pelagobio.com

Organoids: Three-dimensional organoid models, which more closely mimic the in vivo tissue architecture and cellular heterogeneity, could be utilized. For an anti-inflammatory agent, relevant organoid models might include intestinal organoids to study inflammatory bowel disease or synovial organoids for arthritis. Following treatment with this compound, changes in target protein activity or downstream signaling pathways could be measured.

Tissue Explants: The use of ex vivo tissue explants from preclinical models or human biopsies allows for the study of target engagement in the context of the native tissue microenvironment. For this compound, inflamed tissue explants could be treated, and target engagement could be quantified by measuring the binding of a labeled form of this compound or by assessing the modulation of a proximal biomarker of target activity.

A theoretical experimental design to assess this compound's target engagement in primary human synoviocytes could be summarized as follows:

| Experimental System | Treatment Groups | Assay Method | Readout |

| Primary Synoviocytes | Vehicle Control, this compound (various conc.) | Cellular Thermal Shift Assay (CETSA) followed by Western Blot or Mass Spec. | Increased thermal stability of the target protein in this compound-treated cells. |

| Primary Synoviocytes | Vehicle Control, this compound (various conc.) | Immunofluorescence or Confocal Microscopy with a fluorescent this compound analog. | Co-localization of the fluorescent analog with the target protein. |

Biomarker Discovery and Validation for this compound Activity (theoretical, at cellular/molecular level)

There is no publicly available information on the discovery and validation of specific biomarkers for this compound activity. Biomarkers are essential tools in drug development to provide evidence of target engagement and to monitor the biological activity of a drug candidate. pelagobio.com For a compound like this compound, theoretical biomarker discovery would focus on identifying cellular or molecular changes that occur as a direct consequence of its interaction with its biological target.

Theoretical biomarkers for this compound's anti-inflammatory activity could fall into several categories:

Target-Based Biomarkers: These would be direct measures of the drug interacting with its target. For instance, if this compound's target is an enzyme, a biomarker could be the level of the product of that enzyme's activity.

Pharmacodynamic (PD) Biomarkers: These biomarkers would measure the downstream effects of target engagement. For an anti-inflammatory compound, these could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or other inflammatory mediators (e.g., prostaglandins, chemokines) produced by relevant cell types.

Mechanism-Based Biomarkers: These would reflect the broader biological pathways modulated by this compound. For example, changes in the phosphorylation status of key signaling proteins in inflammatory pathways (e.g., NF-κB, MAP kinases) could serve as biomarkers.

A theoretical table outlining potential cellular and molecular biomarkers for this compound could be:

| Biomarker Category | Potential Biomarker | Biological Sample | Measurement Technique |

| Target Engagement | Occupancy of the target protein by this compound | Primary cells, Tissue explants | Radioligand binding assay, PET imaging with a labeled tracer |

| Pharmacodynamic | Levels of pro-inflammatory cytokines (TNF-α, IL-6) | Cell culture supernatant, Plasma | ELISA, Multiplex immunoassay |

| Pharmacodynamic | Expression of adhesion molecules (e.g., ICAM-1) on endothelial cells | Primary endothelial cells | Flow cytometry, qPCR |

| Mechanism-Based | Phosphorylation of NF-κB p65 subunit | Peripheral blood mononuclear cells (PBMCs) | Western blot, Phosflow cytometry |

The validation of these theoretical biomarkers would require extensive preclinical studies to establish their correlation with the pharmacological activity of this compound and to demonstrate their reliability and reproducibility.

Structure Activity Relationship Sar and Rational Design Principles for Mipragoside Analogues

Systematic Structural Modification Strategies for Mipragoside Core

The modification of a lead compound like this compound would typically involve a systematic approach to understand the contribution of different parts of the molecule to its biological activity.

Positional scanning is a strategy used to systematically explore the effect of different substituents at various positions of the this compound core. nih.govnih.gov This involves introducing a range of chemical groups with varying electronic and steric properties at each accessible position on the molecule. The goal is to identify which positions are sensitive to modification and what types of substituents are favored for optimal activity. For instance, replacing a hydrogen atom with a halogen, a methyl group, or a hydroxyl group can significantly alter the compound's interaction with its biological target. youtube.com A hypothetical positional scanning study for this compound would generate a matrix of analogues, which would then be tested to build a comprehensive SAR map.

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. This compound, like many molecules, may exist in multiple conformations. Conformational restriction, or rigidification, is a technique used to lock the molecule into a more bioactive conformation, which can lead to enhanced potency and selectivity. nih.govresearchgate.net This can be achieved by introducing rings or other rigid structural elements. Conversely, creating more flexible analogues can sometimes be beneficial if the exact binding conformation is unknown, allowing the molecule to adapt to the target's binding site. magtech.com.cn

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Considerations for this compound

Modern drug discovery often employs advanced techniques like FBDD and scaffold hopping to explore novel chemical space.

Fragment-Based Drug Design (FBDD) is an approach where small chemical fragments that bind weakly to the target are identified and then grown or linked together to create a more potent lead compound. slideshare.netresearchgate.netjubilantbiosys.comnih.gov If the biological target of this compound is known, FBDD could be employed to identify novel binding fragments that could be incorporated into or replace parts of the this compound structure.

Scaffold hopping involves replacing the central core structure (scaffold) of a molecule with a chemically different one while retaining the key pharmacophoric features responsible for biological activity. uniroma1.itnih.govresearchgate.netnih.gov This strategy is used to discover new classes of compounds with potentially improved properties, such as better pharmacokinetics or novel intellectual property. For this compound, this would involve identifying the essential functional groups and their spatial arrangement and then designing new molecular frameworks to hold them in the correct orientation.

Elucidation of Pharmacophores and Key Chemical Features for Molecular Interaction

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target. nih.gov These features include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, along with their 3D spatial arrangement. For this compound, a pharmacophore model would be developed based on its structure and the structures of any known active analogues. This model would then serve as a template for designing new molecules with a higher probability of being active.

Development of Design Principles for Enhanced Molecular Selectivity and Potency (at receptor/enzyme level)

The culmination of SAR studies is the development of a set of design principles that guide the optimization of lead compounds. nih.govnih.govnih.gov For this compound, these principles would dictate which parts of the molecule to modify and how, in order to enhance its selectivity for its intended target over other proteins and to increase its potency. nih.govnih.gov This would involve a deep understanding of the interactions between this compound and its target at the molecular level, often aided by computational modeling and structural biology techniques.

Q & A

Q. What experimental design considerations are critical for assessing Mipragoside’s pharmacokinetics in preclinical models?

- Methodological Answer : Pharmacokinetic studies should adopt longitudinal designs with repeated sampling to capture absorption, distribution, metabolism, and excretion (ADME) profiles. Key factors include:

- Control Groups : Use vehicle controls and comparator compounds to isolate this compound-specific effects .

- Dose Escalation : Test multiple doses to establish linearity and saturation thresholds.

- Bioanalytical Validation : Employ LC-MS/MS for quantitative analysis, validated per FDA/EMA guidelines (e.g., sensitivity, specificity, matrix effects) .

Table 1 : Example Design for Rat Pharmacokinetics

| Parameter | Design Detail |

|---|---|

| Sample Size | n=8/group (accounting for attrition) |

| Time Points | 0, 1, 2, 4, 8, 24, 48h post-dose |

| Matrix | Plasma, liver homogenate |

Q. Which biomarkers are routinely monitored in this compound toxicity studies, and how are they validated?

- Methodological Answer : Standard biomarkers include ALT, AST, BUN, and creatinine for hepatic/renal function. Validation requires:

- Reproducibility : Intra- and inter-assay precision (CV <15%) across multiple runs.

- Specificity : Confirm absence of cross-reactivity with structurally similar metabolites via spike-recovery experiments .

- Clinical Correlation : Compare preclinical findings with historical clinical toxicity data to establish translatability .

Q. How do researchers differentiate this compound’s mechanism of action from off-target effects in in vitro assays?

- Methodological Answer :

- Counter-Screening : Use orthogonal assays (e.g., binding vs. functional assays) to confirm target engagement .

- Genetic Knockdown : siRNA/shRNA-mediated target silencing to observe loss of drug effect .

- Proteomic Profiling : Unbiased mass spectrometry to identify non-target protein interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer : Contradictions often arise from bioavailability or tissue penetration limitations. Strategies include:

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue-specific exposure to identify gaps between in vitro IC50 and achievable in vivo concentrations .

- Formulation Optimization : Test prodrugs or nano-delivery systems to enhance solubility/bioavailability .

- Comparative Transcriptomics : Analyze gene expression changes in treated vs. untreated models to confirm pathway engagement .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound clinical trials?

- Methodological Answer :

- Mixed-Effects Models : Account for inter-patient variability (e.g., age, comorbidities) while estimating population-level effects .

- Bayesian Adaptive Designs : Dynamically adjust dosing arms based on interim efficacy/safety data .

Table 2 : Example Statistical Workflow

| Step | Tool/Method |

|---|---|

| Outlier Detection | Grubbs’ test or Mahalanobis distance |

| Covariate Adjustment | LASSO regression |

| Dose Optimization | Emax model with bootstrap CI |

Q. How should multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?

- Methodological Answer :

- Network Pharmacology : Construct interaction networks using STRING or Cytoscape to identify hub targets and pathways .

- Machine Learning : Apply random forests or deep learning to classify omics signatures linked to efficacy/toxicity .

- Pathway Enrichment : Use GSEA or MetaboAnalyst to prioritize pathways with FDR-adjusted p-values <0.05 .

Contradiction Analysis & Validation

Q. What methodologies address discrepancies in this compound’s reported metabolic stability across species?

- Methodological Answer :

- Cross-Species Microsomal Assays : Compare intrinsic clearance (CLint) in human, rat, and dog liver microsomes under identical conditions .

- CYP Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- In Vitro-In Vivo Extrapolation (IVIVE) : Adjust for species-specific protein binding and hepatic blood flow rates .

Q. How can researchers validate conflicting hypotheses about this compound’s immunomodulatory effects?

- Methodological Answer :

- Single-Cell RNA Sequencing : Profile immune cell subsets (e.g., Tregs, macrophages) in treated models to resolve population-specific responses .

- Adoptive Transfer Experiments : Transfer immune cells from treated to naïve hosts to isolate drug-induced effects .

Data Reporting & Reproducibility

Q. What criteria ensure reproducibility in this compound’s preclinical efficacy studies?

- Methodological Answer :

- ARRIVE Guidelines : Report animal sex, age, housing conditions, and randomization methods .

- Blinded Analysis : Separate personnel for dosing, data collection, and statistical analysis to reduce bias .

- Raw Data Sharing : Deposit mass spectrometry raw files in repositories like MetaboLights or PRIDE .

Q. How should researchers design studies to investigate this compound’s long-term safety in chronic disease models?

- Methodological Answer :

- Chronic Dosing Protocols : 6–12 month durations with interim necropsies to monitor organ pathology .

- Biomarker Panels : Include cardiac troponins, lipid profiles, and histopathology scoring .

- Cohort Stratification : Balance groups by baseline disease severity using propensity scoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.